2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c1-10-9-13(11(2)25-10)16(24)21-7-8-23-14-6-4-3-5-12(14)15(22-23)17(18,19)20/h9H,3-8H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHVUIMDIKGOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenolysis of 5-Hydroxymethylfurfural (HMF)
The 2,5-dimethylfuran (DMF) scaffold is accessible via hydrogenolysis of HMF, a biomass-derived platform chemical. Nickel-tungsten bimetallic catalysts (e.g., Ni-W/activated carbon) enable selective deoxygenation at 120–150°C under hydrogen pressure (2–4 MPa), achieving DMF yields exceeding 80%.
Critical Step : Introduction of the C3-carboxylic acid group necessitates post-functionalization. One approach involves bromination at C3 using N-bromosuccinimide (NBS) under radical conditions, followed by palladium-catalyzed carbonylation with carbon monoxide and methanol to yield the methyl ester. Hydrolysis with aqueous NaOH furnishes the carboxylic acid.
Table 1: Catalytic Systems for HMF Hydrogenolysis
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | DMF Yield (%) | Reference |
|---|---|---|---|---|
| Ni-W/AC | 120 | 3 | 85 | |
| Ru/C | 150 | 4 | 78 |
Paal-Knorr Synthesis of Substituted Furans
Alternative routes employ the Paal-Knorr cyclization, where 1,4-diketones undergo acid-catalyzed cyclization. For example, 3-carbethoxy-2,5-dimethylfuran is synthesized from ethyl acetoacetate and acetylacetone, followed by saponification to the carboxylic acid. While less common for C3-functionalized furans, this method offers scalability for gram-scale production.
Synthesis of 2-[3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazol-1-yl]Ethylamine
Indazole Core Formation via Cadogan Reaction
The tetrahydroindazole scaffold is constructed using the Cadogan reaction, where 2-nitrobenzaldehyde derivatives react with substituted anilines. For example, 2-nitro-3-(trifluoromethyl)benzaldehyde and cyclohexylamine form a Schiff base, which undergoes cyclization with triethyl phosphite to yield 3-(trifluoromethyl)-1H-indazole.
Hydrogenation to Tetrahydroindazole : Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) reduces the aromatic indazole to its 4,5,6,7-tetrahydro counterpart. Selectivity for partial saturation is achieved by controlling reaction time and temperature.
Introduction of Ethylamine Side Chain
The N1-position of the indazole is functionalized via nucleophilic substitution. Treatment with 2-chloroethylamine hydrochloride in the presence of NaH/DMF at 60°C installs the ethylamine side chain.
Amide Bond Formation
Activation of Carboxylic Acid
The furan-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates an active ester intermediate, facilitating coupling with the ethylamine fragment.
Coupling Conditions
Reaction of the activated acid with 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethylamine proceeds in DMF at 25°C for 12 hours, yielding the target carboxamide in 65–72% isolated yield after column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Amide Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 72 | 95 | |
| DCC/DMAP | THF | 68 | 93 |
Optimization Challenges and Solutions
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group necessitates mild reaction conditions to prevent defluorination. Catalytic hydrogenation steps are conducted at low pressures (<50 psi) to preserve the CF₃ moiety.
Regioselectivity in Indazole Functionalization
N1-alkylation is favored over N2 by employing bulky bases (e.g., NaH) and polar aprotic solvents (DMF), which stabilize the transition state through coordination.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide involves its interaction with specific molecular targets. The compound’s indazole moiety can bind to protein pockets, influencing enzyme activity and signaling pathways . The trifluoromethyl group enhances the compound’s stability and binding affinity, making it a potent inhibitor of certain biological processes.
Comparison with Similar Compounds
Structural Analogues with Tetrahydroindazole Moieties
- Structure : Contains a 4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl group linked to a difluoromethyl-substituted acetamide and a fluorobenzamide.
- Key Differences : Unlike the target compound, this analogue uses a tetrafluoro-tetrahydroindazole core and a difluoromethyl group instead of trifluoromethyl. The presence of a fluorobenzamide tail may confer distinct binding properties .
Synthetic Indazole Derivatives (from ):
- Structures : Compounds 16 and 17 incorporate fluorinated triazole and pyrimidine moieties attached to tetrahydrofuran or pyran systems.
- Key Differences : These lack the tetrahydroindazole-furan-carboxamide framework but share fluorinated substituents, which are critical for enhancing stability and bioactivity .
Furan- and Benzamide-Based Agrochemicals
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide):
- Structure : A benzamide derivative with a trifluoromethyl group and isopropoxy-phenyl substituent.
- Use : Fungicide targeting succinate dehydrogenase.
- Key Differences : While both compounds contain trifluoromethyl and carboxamide groups, flutolanil lacks the indazole and furan systems, relying instead on a benzamide scaffold .
Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine):
Carboxamide-Linked Pesticides
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide):
- Structure: Combines a tetrahydrofuranone with a cyclopropanecarboxamide and chlorophenyl group.
- Use : Fungicide.
- Key Differences: The tetrahydrofuranone and cyclopropane groups diverge from the target compound’s tetrahydroindazole and ethyl-linked furan-carboxamide design .
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide):
- Structure : A pyridine-linked benzamide with trifluoromethyl and chloro substituents.
- Use : Insect growth regulator.
- Key Differences : The pyridine and difluorobenzamide components contrast with the target’s indazole-furan system, though both leverage trifluoromethyl groups for bioactivity .
Comparative Data Table
Research Findings and Functional Insights
- Trifluoromethyl vs. Other Halogenated Groups : The trifluoromethyl group in the target compound may offer superior metabolic stability compared to difluoromethyl (Compound 28) or dichloroacetyl (Furilazole) groups, as CF₃ is less prone to enzymatic degradation .
- Role of Heterocycles : The tetrahydroindazole system in the target compound provides a rigid, planar structure that could enhance binding to enzymes or receptors, contrasting with the flexible tetrahydrofuran in Cyprofuram or the pyridine in Fluazuron .
- Linker Effects : The ethyl chain in the target compound may optimize spatial alignment between the furan and indazole moieties, whereas compounds like Flutolanil use direct aryl linkages, which could restrict conformational flexibility .
Biological Activity
The compound 2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Furan moiety : Known for its diverse biological activities.
- Indazole ring : Associated with various pharmacological effects including anti-inflammatory and anticancer properties.
- Trifluoromethyl group : Often enhances biological activity due to its electron-withdrawing properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The indazole derivative has been shown to inhibit specific signaling pathways involved in cell proliferation and survival. It targets the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth .
- Case Study : A related indazole compound demonstrated an IC50 value of 0.25 µM against A549 lung cancer cells, indicating potent cytotoxicity .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects:
- Inhibition of COX Enzymes : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. For example, a study showed that certain indazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2 .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound.
Absorption and Distribution
Preliminary data suggest that compounds with similar structures are well absorbed in biological systems due to their lipophilicity. The trifluoromethyl group may enhance membrane permeability.
Toxicological Studies
Toxicity studies are essential for determining safe dosage levels. In vitro assays have indicated that related compounds exhibit low toxicity profiles with high selectivity towards cancer cells compared to normal cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
